3-Fluoro-3',4-dimethoxy-1,1'-biphenyl
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Overview
Description
3-Fluoro-3’,4-dimethoxy-1,1’-biphenyl is an organic compound characterized by a biphenyl structure with fluorine and methoxy substituents Its molecular formula is C14H13FO2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3’,4-dimethoxy-1,1’-biphenyl typically involves nucleophilic aromatic substitution reactions. One common method starts with commercially available fluoroarenes, which undergo nucleophilic substitution with sodium methoxide to introduce the methoxy groups . The reaction conditions often include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3’,4-dimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOMe) in DMSO for nucleophilic substitution; halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-Fluoro-3’,4-dimethoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Fluoro-3’,4-dimethoxy-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The fluorine and methoxy substituents can influence the compound’s electronic properties, affecting its reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,3’-Dimethoxy-1,1’-biphenyl: Similar structure but lacks the fluorine substituent.
3-Fluoro-2’,3’-dimethoxy-1,1’-biphenyl: Similar but with different positions of the methoxy groups.
3-Fluoro-2’,4’-dimethoxy-1,1’-biphenyl: Another isomer with different methoxy group positions.
Uniqueness
3-Fluoro-3’,4-dimethoxy-1,1’-biphenyl is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H13FO2 |
---|---|
Molecular Weight |
232.25 g/mol |
IUPAC Name |
2-fluoro-1-methoxy-4-(3-methoxyphenyl)benzene |
InChI |
InChI=1S/C14H13FO2/c1-16-12-5-3-4-10(8-12)11-6-7-14(17-2)13(15)9-11/h3-9H,1-2H3 |
InChI Key |
GDAJHCLXKAUESY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)OC)F |
Origin of Product |
United States |
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